molecular formula C18H30N4O2S B2560039 8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione CAS No. 327167-89-5

8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2560039
CAS No.: 327167-89-5
M. Wt: 366.52
InChI Key: UWEJXZJGJWNHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the heptylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the purine core .

Scientific Research Applications

8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action for 8-Heptylsulfanyl-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is not well-characterized. similar compounds often interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

8-heptylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-4-6-8-9-11-13-25-18-19-15-14(22(18)12-10-7-5-2)16(23)20-17(24)21(15)3/h4-13H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEJXZJGJWNHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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